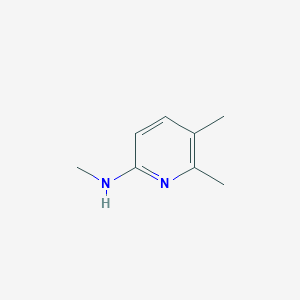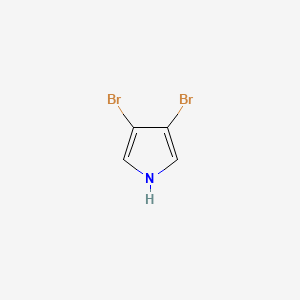
3,4-dibromo-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dibromo-1H-pirrol es un compuesto heterocíclico bromado con la fórmula molecular C4H3Br2N. Es un derivado del pirrol, un anillo aromático de cinco miembros que contiene un átomo de nitrógeno. La presencia de dos átomos de bromo en las posiciones 3 y 4 del anillo de pirrol confiere propiedades químicas únicas a este compuesto, lo que lo convierte en valioso en diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3,4-dibromo-1H-pirrol generalmente implica la bromación del pirrol. Un método común es la reacción del pirrol con bromo en presencia de un disolvente como el ácido acético o el cloroformo. La reacción suele llevarse a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para garantizar la bromación completa .
Métodos de producción industrial: La producción industrial de 3,4-dibromo-1H-pirrol sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el control cuidadoso de las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a lograr una calidad de producto constante.
Análisis De Reacciones Químicas
Tipos de reacciones: 3,4-dibromo-1H-pirrol experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de bromo pueden sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Oxidación y reducción: El compuesto puede oxidarse para formar las correspondientes pirrol-2,5-dionas o reducirse para formar derivados de pirrol desbromados.
Reactivos y condiciones comunes:
Sustitución nucleófila: Se utilizan comúnmente reactivos como la azida de sodio o el tiocianato de potasio en disolventes polares como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO).
Oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) en disolventes anhidros.
Principales productos formados:
Productos de sustitución: Dependiendo del nucleófilo utilizado, se forman productos como el azido-pirrol, el tiocianato-pirrol o los pirroles sustituidos con organometálicos.
Productos de oxidación: Pirrol-2,5-dionas y otros derivados oxidados.
Productos de reducción: Derivados de pirrol desbromados.
Aplicaciones Científicas De Investigación
3,4-dibromo-1H-pirrol tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 3,4-dibromo-1H-pirrol varía según su aplicación:
Comparación Con Compuestos Similares
3,4-dibromo-1H-pirrol se puede comparar con otros derivados de pirrol bromados:
3,5-dibromo-1H-pirrol: Similar en estructura, pero con átomos de bromo en diferentes posiciones, lo que lleva a diferentes reactividades y aplicaciones.
3,4-dibromo-1H-pirrol-2,5-diona: Una forma oxidada con grupos funcionales adicionales, utilizada en diferentes reacciones químicas y aplicaciones.
3,4-dibromo-1H-pirrol-2-carboxilato: Un derivado carboxilado con propiedades únicas para su uso en la síntesis orgánica y la ciencia de los materiales.
La singularidad de 3,4-dibromo-1H-pirrol reside en su patrón de bromación específico, que confiere una reactividad química y una actividad biológica distintas en comparación con otros compuestos similares.
Propiedades
IUPAC Name |
3,4-dibromo-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N/c5-3-1-7-2-4(3)6/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBMNRMQTSWMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11762243.png)
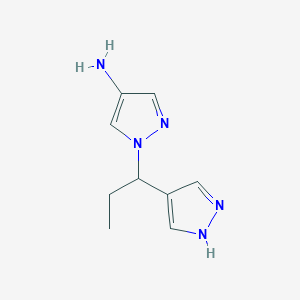
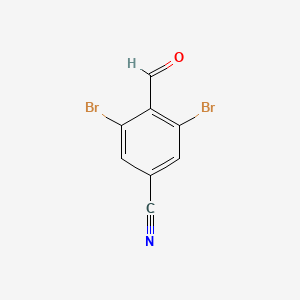

![(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11762277.png)
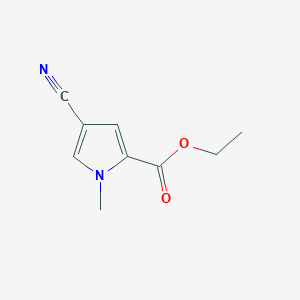

![2-[(1R,2R)-2-Methylcyclopropyl]ethan-1-ol](/img/structure/B11762293.png)
![[(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11762295.png)

![6'-Chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B11762303.png)

